molecular formula C18H20N4O B2382999 2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-butylphenyl)acetamide CAS No. 298218-10-7

2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-butylphenyl)acetamide

Cat. No. B2382999
M. Wt: 308.385
InChI Key: DIQCFLAFSDFFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-butylphenyl)acetamide, also known as BBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBA is a benzotriazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis of Tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and Hexahydroimidazo[1,2-a]pyridin-2(3H)-ones

  • This compound has been utilized in the synthesis of optically active tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and hexahydroimidazo[1,2-a]pyridin-2(3H)-ones. These are significant in the development of novel pharmaceutical compounds (Katritzky, He, & Wang, 2002).

Antitumor Activity

  • A research focused on the synthesis of derivatives bearing different heterocyclic rings demonstrated potential antitumor activity in vitro against various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Evaluation

  • Derivatives of this compound have shown significant antimicrobial activity. This includes its use as an anti-infective agent and its effectiveness against a range of microbial species (Jamkhandi & Disouza, 2012).

Anti-inflammatory Drug Design

  • It has also been used in the design and molecular docking analysis of anti-inflammatory drugs, offering insights into drug-receptor interactions and molecular properties (Al-Ostoot et al., 2020).

Antibacterial Applications

  • The compound has been synthesized for antibacterial evaluations, showing promising results against a variety of bacterial strains (Rezki, 2016).

Acidity Constants and Drug Precursors

  • Studies have also been conducted on the acidity constants of derivatives of this compound, which are important for understanding its behavior as a drug precursor (Duran & Canbaz, 2013).

Methicillin Resistant Staphylococcus aureus (MRSA) Inhibitors

  • This compound has been used in the synthesis of N-substituted benzimidazoles, showing significant potency against MRSA, an important application in antibiotic resistance research (Chaudhari et al., 2020).

properties

IUPAC Name

2-(benzotriazol-1-yl)-N-(4-butylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-2-3-6-14-9-11-15(12-10-14)19-18(23)13-22-17-8-5-4-7-16(17)20-21-22/h4-5,7-12H,2-3,6,13H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQCFLAFSDFFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-butylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.